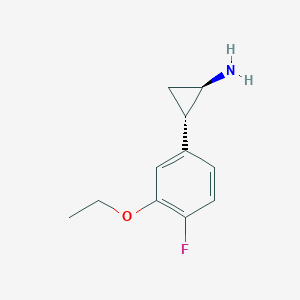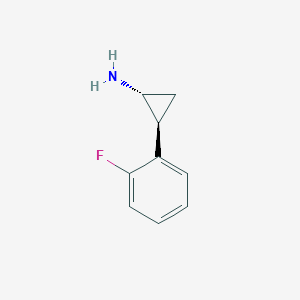![molecular formula C10H11N3O B13059580 3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)
3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol: belongs to the class of pyrazole derivatives , which are aromatic heterocyclic compounds containing a pyrazole ring. Pyrazoles exhibit promising agrochemical, fluorescent, and biological properties . The compound’s structure consists of a phenol group linked to a pyrazole ring via an amino-methyl bridge.
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for preparing this compound. One common method involves the condensation of 3-aminophenol with an appropriate pyrazole aldehyde or ketone. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to achieve high yields and purity. Catalysts, solvents, and reaction conditions play crucial roles in large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol can undergo various chemical reactions:
Oxidation: It may be oxidized to form quinone-like structures.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: The amino group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or acyl chlorides.
Major Products:: The specific products depend on the reaction conditions. For example, oxidation may yield quinones, while reduction leads to amines.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol as a building block for more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Antimicrobial Properties: Some pyrazole derivatives exhibit moderate potency against fungi and bacteria.
Biological Assays: Researchers explore its effects on various biological targets.
Dye Synthesis: The compound contributes to the development of dyes and pigments.
Pharmaceuticals: It may serve as a precursor for drug synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While 3-[(3-Amino-1H-pyrazol-1-yl)methyl]phenol is unique due to its specific substitution pattern, it shares similarities with other phenylpyrazoles and pyrazole derivatives . These compounds collectively contribute to the rich landscape of heterocyclic chemistry.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-[(3-aminopyrazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C10H11N3O/c11-10-4-5-13(12-10)7-8-2-1-3-9(14)6-8/h1-6,14H,7H2,(H2,11,12) |
InChI Key |
KMZFGKZWJIEOLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



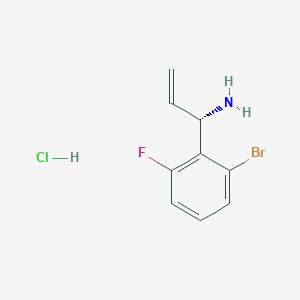
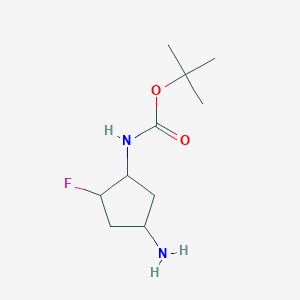


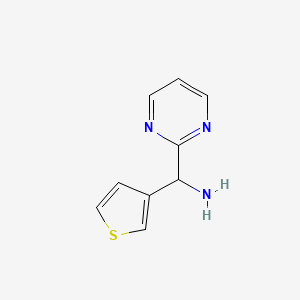
![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)
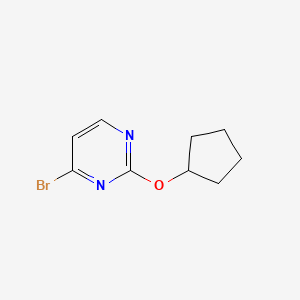
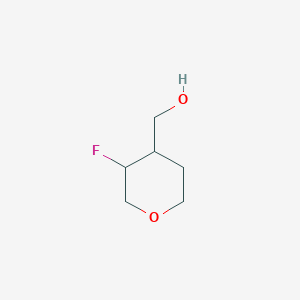


![4-Hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B13059574.png)
